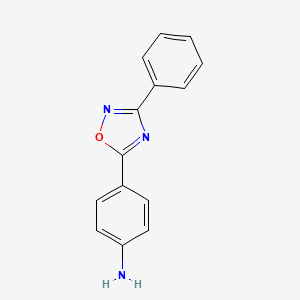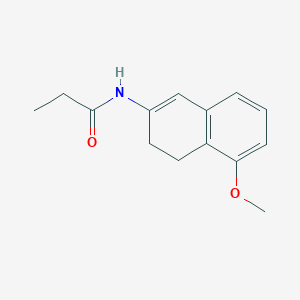
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide” is a chemical compound with the CAS Number: 1321942-91-9 . It has a molecular weight of 231.29 and its IUPAC name is N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propionamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, including those related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, are pivotal in medicinal chemistry due to their broad biological activities. These nitrogen-containing aromatic heterocycles exhibit remarkable interaction capabilities with various biological targets such as DNA, enzymes, and receptors. Their applications span across anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse potential in medicinal applications and biological studies. The ongoing research into naphthalimide derivatives underscores their importance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).
Naphthalene Derivatives in Genotoxicity Studies
Research into the genotoxic potential of naphthalene derivatives, including 1,4-Naphthoquinone, a compound structurally related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, has provided significant insights. These studies reveal that while such compounds do not induce gene mutations, they exhibit clastogenic effects in vitro. This dichotomy between in vitro clastogenicity and in vivo non-genotoxicity suggests a complex mechanism of action, likely mediated through reactive oxygen species. The understanding of naphthalene derivatives' genotoxic potential is crucial for assessing their safety and therapeutic applications (Fowler et al., 2018).
Applications in Corrosion Inhibition
The structural characteristics of naphthalene derivatives, including their extensive conjugated π-electron systems, make them effective corrosion inhibitors. This property is particularly valuable in industrial applications where metal preservation is crucial. Studies have shown that naphthalene and its derivatives can form strong chelating complexes with metal atoms, protecting against corrosion. Such applications demonstrate the versatility of naphthalene derivatives beyond their biological effects, extending into areas of industrial significance (Verma et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Eigenschaften
IUPAC Name |
N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRHCSRUYRDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)
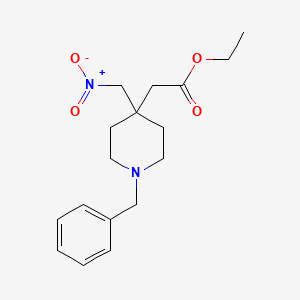
![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)
![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
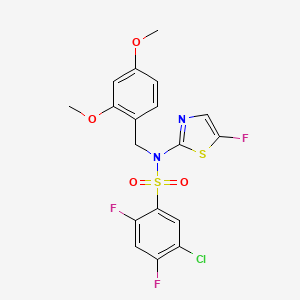
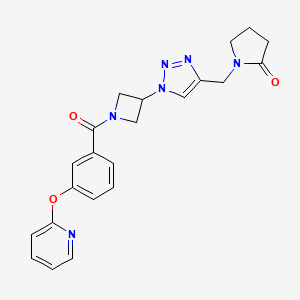
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
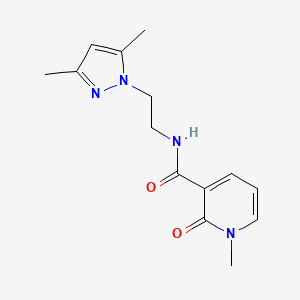
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
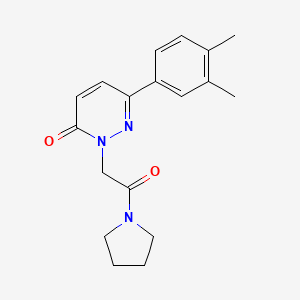
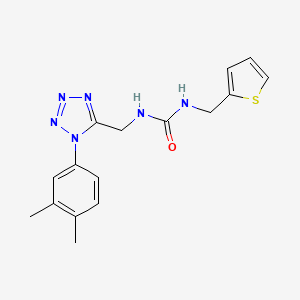
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
